2-(4-Methoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of the trifluoromethyl group and the methoxy group could potentially influence the reactivity and properties of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic esters are typically synthesized through reactions involving organometallic reagents and boronic acids . The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely feature a boron atom connected to an oxygen atom and the phenyl ring. The trifluoromethyl group and the methoxy group would be attached to the phenyl ring .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . The trifluoromethyl group can also participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl and methoxy groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Synthesis and Chemical Properties
This compound has been utilized in the synthesis of various boronic acid derivatives and their applications in organic synthesis and material science. For example, it has been involved in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have shown inhibitory activity against serine proteases, including thrombin, without S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002). Additionally, its use in the synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization demonstrates its role in polymer science, offering pathways to materials with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Material Science and Nanotechnology
In nanotechnology, derivatives of this compound have been used to create enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks. These nanoparticles show bright fluorescence emission with quantum yields up to 84%, which could be tuned to longer wavelengths, demonstrating the compound's utility in developing advanced materials for optical and electronic applications (Fischer et al., 2013).
Catalysis and Reaction Mechanisms
The compound has been a subject of studies in catalysis, particularly in understanding the reaction mechanism of the Rhodium-catalyzed arylation of fullerene (C60) with organoboron compounds. DFT calculations affirm its utility in the hydroarylation of C60, showing that the steric hindrance of its derivatives does not inhibit its use in such reactions, thereby expanding the scope of organoboron reagents in catalytic processes (Martínez et al., 2015).
Sensor Technology
In sensor technology, a derivative, 4-PYB, was synthesized for the detection of H2O2 in living cells, showcasing the compound's application in developing sensitive and selective sensors for biological and environmental monitoring (Nie et al., 2020).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, particularly those with serine or threonine residues in their active sites . This can lead to changes in the protein’s function, potentially influencing biological processes.
Biochemical Pathways
The compound has been involved in the synthesis of pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists, C-H functionalization of quinones, and phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors . These biochemical pathways can have downstream effects on various biological processes, including stress response (via corticotropin-releasing factor) and protein degradation (via cathepsin S).
Result of Action
Based on its involvement in the synthesis of various biologically active molecules, it can be inferred that it may have potential therapeutic applications .
Properties
IUPAC Name |
2-[4-methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)11-7-6-9(19-5)8-10(11)14(16,17)18/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMINCCFVGWEDEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682394 |
Source
|
Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-37-4 |
Source
|
Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-Methoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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